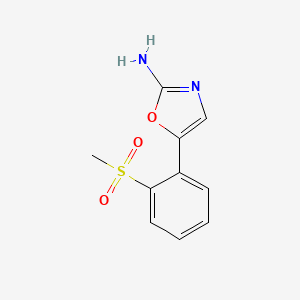

5-(2-(Methylsulfonyl)phenyl)oxazol-2-amine

Description

5-(2-(Methylsulfonyl)phenyl)oxazol-2-amine (CAS: 1105193-94-9) is a heterocyclic compound featuring an oxazole core substituted with a 2-(methylsulfonyl)phenyl group at position 5 and an amine group at position 2. Its molecular formula is C₉H₉N₃O₃S, with a molar mass of 239.25 g/mol .

Properties

Molecular Formula |

C10H10N2O3S |

|---|---|

Molecular Weight |

238.27 g/mol |

IUPAC Name |

5-(2-methylsulfonylphenyl)-1,3-oxazol-2-amine |

InChI |

InChI=1S/C10H10N2O3S/c1-16(13,14)9-5-3-2-4-7(9)8-6-12-10(11)15-8/h2-6H,1H3,(H2,11,12) |

InChI Key |

CZTLCFRISOXMIT-UHFFFAOYSA-N |

Canonical SMILES |

CS(=O)(=O)C1=CC=CC=C1C2=CN=C(O2)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-(Methylsulfonyl)phenyl)oxazol-2-amine typically involves the cyclization of appropriate precursors. One common method is the van Leusen oxazole synthesis, which utilizes tosylmethylisocyanides (TosMICs) as key reagents . The reaction conditions often involve the use of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of oxazole derivatives, including 5-(2-(Methylsulfonyl)phenyl)oxazol-2-amine, may involve large-scale synthesis using similar cyclization reactions. The choice of reagents and conditions can be optimized for yield and purity, often employing continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

5-(2-(Methylsulfonyl)phenyl)oxazol-2-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid.

Reduction: Lithium aluminum hydride in tetrahydrofuran (THF).

Substitution: Sodium hydride in DMF for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

5-(2-(Methylsulfonyl)phenyl)oxazol-2-amine has various applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Investigated for its potential antimicrobial and anticancer properties.

Medicine: Explored as a candidate for drug development due to its biological activities.

Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-(2-(Methylsulfonyl)phenyl)oxazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity through non-covalent interactions. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Positional Isomers: 5-[3-(Methylsulfonyl)phenyl]-1,3,4-oxadiazol-2-amine

Ethylsulfonyl Analog: N-[5-(Ethylsulfonyl)-2-methoxyphenyl]oxazol-2-amine Derivative

Pentafluorosulfanyl Derivative: 5-(4-(Pentafluorosulfanyl)phenyl)-1,3,4-oxadiazol-2-amine

Dihydrooxazole Analog: 5-(4-Methylphenyl)-4,5-dihydro-1,3-oxazol-2-amine

- Core Structure : Partially saturated 4,5-dihydrooxazole .

- Substituent : 4-Methylphenyl (electron-donating group).

- Key Differences :

- Reduced aromaticity and increased flexibility due to the dihydro structure.

- Lower molecular weight (176.22 g/mol ) may improve bioavailability but reduce target affinity.

Data Table: Structural and Functional Comparison

Research Findings and Implications

- Electronic Effects : Methylsulfonyl groups enhance hydrogen-bond acceptor capacity, critical for enzyme inhibition (e.g., kinase targets in ) .

- Positional Isomerism : The 2-sulfonyl isomer (target compound) may offer superior steric alignment with active sites compared to 3-sulfonyl analogs .

- Heterocycle Choice : Oxadiazoles (e.g., ) exhibit greater metabolic stability but lower solubility than oxazoles .

Biological Activity

5-(2-(Methylsulfonyl)phenyl)oxazol-2-amine is a compound of interest due to its potential biological activities, particularly in the field of cancer treatment and analgesic properties. This article synthesizes findings from diverse sources to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

The compound features an oxazole ring substituted with a methylsulfonyl group and an aniline moiety. The presence of these functional groups is significant as they influence the compound's pharmacological properties.

Anticancer Activity

Recent studies have demonstrated that derivatives of oxazole compounds exhibit notable anticancer activity. For instance, compounds similar to 5-(2-(Methylsulfonyl)phenyl)oxazol-2-amine have been evaluated for their antiproliferative effects against various human tumor cell lines.

Table 1: Antiproliferative Activity of Oxazole Derivatives

| Compound | Cell Line | IC50 (nM) |

|---|---|---|

| 4g | HT-29 | 0.5 |

| 4i | HeLa | 73.2 |

| 5e | K562 | 200 |

Note: IC50 values indicate the concentration required to inhibit cell growth by 50%.

In a comparative study, the compound 4g showed superior activity against multiple cancer cell lines, significantly outperforming the reference compound CA-4. The structural modifications, particularly at the para-position of the phenyl ring, indicated that electron-donating groups enhanced antiproliferative activity compared to electron-withdrawing groups .

The mechanism by which these oxazole derivatives exert their anticancer effects primarily involves the inhibition of tubulin polymerization, leading to cell cycle arrest in the G2/M phase. This was evidenced by flow cytometry analyses showing a significant increase in G2/M phase cells upon treatment with these compounds .

Analgesic Activity

In addition to anticancer properties, compounds related to 5-(2-(Methylsulfonyl)phenyl)oxazol-2-amine have been assessed for analgesic activity using various pharmacological models.

Table 2: Analgesic Effects in Animal Models

| Test | Compound | Result |

|---|---|---|

| Acetic acid-induced writhing test | Compound A (150 mg/kg) | Significant reduction in writhings |

| Hot plate test | Compound B (150 mg/kg) | Increased latency time |

The analgesic effects were evaluated using both the acetic acid-induced writhing test and the hot plate test, showing promising results that suggest a potential for pain management applications .

Toxicity Assessment

Toxicity studies conducted on animal models indicated that these compounds exhibit low toxicity profiles. Histopathological assessments revealed no significant adverse effects on major organs such as the liver and kidneys, suggesting a favorable therapeutic index for further development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.